4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid is an organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylsulfonyl group attached to the amino group, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the amino group on the thiazole ring reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the thiazole ring, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and sulfonylation steps, and the use of high-pressure reactors for the carboxylation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amino group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its thiazole ring is a common motif in many bioactive molecules, and the phenylsulfonyl group can enhance binding affinity to biological targets.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The phenylsulfonyl group can interact with amino acid residues in the active site of enzymes, while the thiazole ring can provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
2-[(Phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyl-2-amino-1,3-thiazole-5-carboxylic acid: Lacks the phenylsulfonyl group.
Uniqueness
The presence of both the phenylsulfonyl group and the carboxylic acid group in 4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid provides unique chemical properties, such as increased solubility and reactivity, which are not present in similar compounds. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Properties
IUPAC Name |
2-(benzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c1-7-9(10(14)15)18-11(12-7)13-19(16,17)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBILUVLLDIVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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